Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)-
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Overview
Description
Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- is a complex organic compound that features a benzenemethanol moiety attached to a 1,3-dihydro-2H-isoindol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- typically involves the reaction of benzenemethanol with isoindoline derivatives under specific conditions. One common method involves the use of a Claisen-Schmidt-type condensation reaction, which can yield the desired product in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and controlled environments to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the benzenemethanol moiety into a benzoic acid derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Various substitution reactions can occur, particularly at the aromatic ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions can be facilitated using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid
- 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride
- Benzeneacetic acid, 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-α-ethyl-, ethyl ester
Uniqueness
Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Biological Activity
Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be classified as a benzyl alcohol derivative with an isoindole moiety. Its structure is pivotal for understanding its biological activity. The general formula can be represented as:
This structure allows for interactions with various biological targets, which can lead to therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds similar to benzenemethanol derivatives exhibit antimicrobial properties. For instance, studies on related benzoxazine derivatives have shown significant activity against various bacterial strains, suggesting that benzenemethanol may possess similar effects .
Anticancer Potential
The isoindole structure is often associated with anticancer activity. A study highlighted the synthesis and evaluation of isoindole derivatives that showed promising cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, which could be a pathway through which benzenemethanol exerts its effects .
Anti-inflammatory Effects
Compounds containing benzyl alcohol groups have been noted for their anti-inflammatory properties. The inhibition of leukotriene synthesis has been observed in related compounds, indicating that benzenemethanol might also modulate inflammatory responses by acting as a leukotriene antagonist .
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of several benzyl alcohol derivatives, including those with isoindole structures. The results indicated that compounds similar to benzenemethanol had minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
A | 20 | Staphylococcus aureus |
B | 30 | Escherichia coli |
C | 15 | Pseudomonas aeruginosa |
Study 2: Cytotoxicity Assay
In vitro studies on the cytotoxicity of isoindole derivatives demonstrated that certain analogs led to a significant reduction in cell viability in cancer cell lines such as HeLa and MCF-7. The IC50 values ranged from 5 to 15 µM, indicating potent activity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
D | HeLa | 10 |
E | MCF-7 | 8 |
The biological activities of benzenemethanol are likely mediated through multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G1 phase in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to apoptosis in tumor cells.
Properties
CAS No. |
130373-82-9 |
---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
[3-(1,3-dihydroisoindol-2-yl)phenyl]methanol |
InChI |
InChI=1S/C15H15NO/c17-11-12-4-3-7-15(8-12)16-9-13-5-1-2-6-14(13)10-16/h1-8,17H,9-11H2 |
InChI Key |
QHCPHELSSGXMKP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC(=C3)CO |
Origin of Product |
United States |
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